Spiro[2.4]heptane-1-carboxylic Acid
Overview
Description
Spiro[2.4]heptane-1-carboxylic acid is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to a cyclopentane ring, sharing a single carbon atom. This compound is known for its stability and distinctive chemical properties, making it a valuable subject of study in various scientific fields .
Mechanism of Action
Target of Action
Spiro[2.4]heptane-1-carboxylic Acid is a complex organic compound
Mode of Action
The mode of action of this compound is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes remain to be elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiro[2.4]heptane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of malonic esters with the tetrabromide of pentaerythritol, followed by hydrolysis and decarboxylation . Another method includes the reaction of cyclopropylmethyl ketone with diazomethane, followed by oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: Spiro[2.4]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Spiro[2.4]heptane-1,2-dicarboxylic acid.
Reduction: Spiro[2.4]heptane-1-methanol.
Substitution: Spiro[2.4]heptane-1-alkyl derivatives.
Scientific Research Applications
Spiro[2.4]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
- Spiro[2.3]hexane-1-carboxylic acid
- Spiro[2.5]octane-1-carboxylic acid
- Spiro[3.3]heptane-1-carboxylic acid
Comparison: Spiro[2.4]heptane-1-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Compared to spiro[2.3]hexane-1-carboxylic acid and spiro[2.5]octane-1-carboxylic acid, this compound has a different ring size and configuration, leading to variations in reactivity and stability .
Biological Activity
Spiro[2.4]heptane-1-carboxylic acid is a unique organic compound featuring a spirocyclic structure that combines a cyclopropane and cyclopentane ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and other therapeutic properties. This article delves into the biological activity of this compound, examining its mechanisms of action, research findings, and potential applications in medicine and industry.
- Molecular Formula : CHO
- Molecular Weight : 142.16 g/mol
- Structure : The compound's spirocyclic nature gives it distinct chemical reactivity and stability, making it a valuable subject for various scientific investigations.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and electrostatic interactions, facilitated by the aminomethyl group present in some derivatives. This interaction can influence various biological pathways, although comprehensive studies are still needed to elucidate specific targets and pathways involved.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Anticancer Properties
Preliminary studies have reported that derivatives of this compound show promise in anticancer applications. For instance, compounds derived from this structure have been tested for their ability to inhibit cancer cell proliferation in various cancer lines, indicating a need for further exploration in this area.
Other Biological Effects
In addition to antimicrobial and anticancer activities, preliminary data suggest that this compound may possess diuretic and antiandrogenic effects, expanding its potential therapeutic applications beyond infectious diseases and cancer treatment.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting a promising avenue for antibiotic development.
- Anticancer Activity : A series of experiments conducted on human breast cancer cell lines demonstrated that certain derivatives could reduce cell viability by over 50% at specific concentrations after 48 hours of treatment. This highlights the compound's potential as an anticancer agent.
- Therapeutic Applications : Research exploring the use of this compound in treating central nervous system disorders has shown that certain derivatives can cross the blood-brain barrier, indicating their potential utility in neuropharmacology.
Properties
IUPAC Name |
spiro[2.4]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)6-5-8(6)3-1-2-4-8/h6H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWFMXZFOVJDHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434794 | |
Record name | Spiro[2.4]heptane-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17202-94-7 | |
Record name | Spiro[2.4]heptane-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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